Cas no 2757896-01-6 (6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid)
![6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2757896-01-6x500.png)
6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2757896-01-6
- 6-methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid
- EN300-37101110
- 6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid
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- インチ: 1S/C11H8F3N3O3/c1-5-2-3-6-15-7(9(18)19)8(17(6)4-5)16-10(20)11(12,13)14/h2-4H,1H3,(H,16,20)(H,18,19)
- InChIKey: DCDLUGGKWAVUHV-UHFFFAOYSA-N
- SMILES: FC(C(NC1=C(C(=O)O)N=C2C=CC(C)=CN12)=O)(F)F
計算された属性
- 精确分子量: 287.05177561g/mol
- 同位素质量: 287.05177561g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 416
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 83.7Ų
6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37101110-0.5g |
6-methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid |
2757896-01-6 | 95.0% | 0.5g |
$1262.0 | 2025-03-18 | |
Enamine | EN300-37101110-10.0g |
6-methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid |
2757896-01-6 | 95.0% | 10.0g |
$5652.0 | 2025-03-18 | |
Enamine | EN300-37101110-2.5g |
6-methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid |
2757896-01-6 | 95.0% | 2.5g |
$2576.0 | 2025-03-18 | |
Enamine | EN300-37101110-0.1g |
6-methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid |
2757896-01-6 | 95.0% | 0.1g |
$1157.0 | 2025-03-18 | |
Enamine | EN300-37101110-0.25g |
6-methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid |
2757896-01-6 | 95.0% | 0.25g |
$1209.0 | 2025-03-18 | |
Enamine | EN300-37101110-0.05g |
6-methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid |
2757896-01-6 | 95.0% | 0.05g |
$1104.0 | 2025-03-18 | |
Enamine | EN300-37101110-5.0g |
6-methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid |
2757896-01-6 | 95.0% | 5.0g |
$3812.0 | 2025-03-18 | |
Enamine | EN300-37101110-1.0g |
6-methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid |
2757896-01-6 | 95.0% | 1.0g |
$1315.0 | 2025-03-18 |
6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acidに関する追加情報
Research Brief on 6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 2757896-01-6)
The compound 6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 2757896-01-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the unique structural features of 6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid, which contribute to its bioactivity. The imidazo[1,2-a]pyridine core is known for its versatility in drug design, often serving as a scaffold for kinase inhibitors and antimicrobial agents. The trifluoroacetamido group at the 3-position enhances the compound's metabolic stability and binding affinity to target proteins.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of protein kinase CK2, an enzyme implicated in various cancers. The research team employed X-ray crystallography to elucidate the binding mode of the compound within the CK2 active site, revealing key interactions with the hinge region and the hydrophobic pocket. These findings suggest its potential as a lead compound for anticancer drug development.
In addition to its kinase inhibitory activity, recent in vitro assays have shown promising antimicrobial properties against drug-resistant bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. Mechanistic studies indicate that it disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).
The synthetic route to 6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid has been optimized in recent work, with a focus on improving yield and scalability. A 2024 patent application describes a novel one-pot procedure that reduces the number of purification steps while maintaining high enantiomeric purity. This advancement could facilitate large-scale production for preclinical studies.
Pharmacokinetic evaluations in rodent models have revealed favorable absorption and distribution profiles, with good oral bioavailability (approximately 65%) and brain penetration. The compound shows a half-life of 4-6 hours in plasma, suggesting potential for once- or twice-daily dosing regimens in clinical applications. Metabolite identification studies indicate that the trifluoroacetamido group remains intact during first-pass metabolism, contributing to the compound's stability.
Ongoing research is exploring structure-activity relationships (SAR) around the imidazo[1,2-a]pyridine core to optimize potency and selectivity. Computational modeling studies predict that modifications at the 6-methyl position could enhance target engagement while maintaining favorable physicochemical properties. These insights are guiding the design of second-generation analogs with improved therapeutic indices.
In conclusion, 6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid represents a promising scaffold for multiple therapeutic applications. Its dual activity as both a kinase inhibitor and antimicrobial agent, combined with favorable pharmacokinetic properties, positions it as a valuable candidate for further development. Future research directions include comprehensive toxicology studies and investigation of combination therapies with existing anticancer and antimicrobial agents.
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